1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound characterized by its unique structure that incorporates eight fluorine atoms attached to a paracyclophane framework. This compound is notable for its high degree of fluorination, which significantly alters its chemical properties compared to non-fluorinated analogs. The presence of fluorine enhances its thermal stability, hydrophobicity, and chemical inertness, making it an interesting subject for various applications in materials science and organic chemistry .
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (also known as α-Perfluorodi-p-xylene or Parylene AF4 dimer) possesses unique properties that make it interesting for material science research. Due to the presence of bulky fluorine atoms and rigid aromatic core, it exhibits high thermal and chemical stability []. Research suggests potential applications in:
The cavity within the cyclophane structure can potentially act as a host for guest molecules, making 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane a candidate for supramolecular chemistry studies. Research explores its potential use in:
,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a relatively new research area, and its potential applications are still under exploration. Current research focuses on:
The chemical reactivity of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is primarily influenced by the electron-withdrawing nature of the fluorine atoms. It can undergo electrophilic substitution reactions, such as nitration and halogenation. For instance, nitration has been shown to yield a series of monosubstituted derivatives, which can be further functionalized . Additionally, nucleophilic substitution reactions can occur at the aryl positions under specific conditions, allowing for the introduction of various substituents .
The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane can be achieved through several methods:
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane finds applications in several fields:
Several compounds share structural similarities with 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane. These include:
Compound | Structure Type | Unique Features |
---|---|---|
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane | Cyclophane | High degree of fluorination; unique cyclophane framework |
Hexafluoropropylene | Linear | Simpler structure; used in various industrial applications |
Perfluorocyclohexane | Saturated cyclic | Different reactivity due to saturation |
Fluorinated biphenyls | Aromatic | Similar electronic properties; different structural arrangement |
The uniqueness of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane lies in its complex cyclophane structure combined with a high level of fluorination that imparts distinct chemical and physical properties not found in simpler or less fluorinated analogs.